molecular formula C31H34N4O4 B11435820 5-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

5-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B11435820
M. Wt: 526.6 g/mol
InChI Key: ZEVJCWSINCAOKT-UHFFFAOYSA-N
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Description

5-(1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2,4-dimethylphenyl isocyanate and various amines. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Properties

Molecular Formula

C31H34N4O4

Molecular Weight

526.6 g/mol

IUPAC Name

5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C31H34N4O4/c1-22-15-16-26(23(2)20-22)33-29(37)21-35-27-13-7-6-12-25(27)30(38)34(31(35)39)19-9-8-14-28(36)32-18-17-24-10-4-3-5-11-24/h3-7,10-13,15-16,20H,8-9,14,17-19,21H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

ZEVJCWSINCAOKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4)C

Origin of Product

United States

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